molecular formula C18H14FNO B13530626 3-(4-(BenZyloxy)-2-fluorophenyl)pyridine

3-(4-(BenZyloxy)-2-fluorophenyl)pyridine

Cat. No.: B13530626
M. Wt: 279.3 g/mol
InChI Key: BDWISRBWUQAFST-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-2-fluorophenyl]pyridine is an organic compound with a unique structure that combines a benzyloxy group, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-2-fluorophenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-2-fluorophenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-[4-(Benzyloxy)-2-fluorophenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-2-fluorophenyl]pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-fluorobenzene
  • 2-Fluoropyridine
  • 4-Benzyloxyphenylpyridine

Uniqueness

3-[4-(Benzyloxy)-2-fluorophenyl]pyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

3-(2-fluoro-4-phenylmethoxyphenyl)pyridine

InChI

InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2

InChI Key

BDWISRBWUQAFST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F

Origin of Product

United States

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